molecular formula C3H9O4P<br>(CH3O)3PO<br>C3H9O4P B042188 Trimethyl phosphate CAS No. 512-56-1

Trimethyl phosphate

Cat. No. B042188
CAS RN: 512-56-1
M. Wt: 140.07 g/mol
InChI Key: WVLBCYQITXONBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04259495

Procedure details

1.7 g (0.027 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of trimethylphosphate, and there is subsequently added dropwise within 1 hour at 80° to 83° C., with vigorous stirring, a solution of 2.84 g (0.055 mol) of ammonium chloride in 10 ml of water. The reaction mixture is then poured into 250 ml of ice water; 5 ml of concentrated hydrochloric acid is added and stirring is continued for 10 minutes. The mixture obtained is afterwards extracted twice with 100 ml of ether each time; the combined ether extracts are washed with 70 ml of water and dried over sodium sulfate. The ether is evaporated off to leave 4.1 g (93.2% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 86° to 88° C., which contains, according to gas-chromatographical analysis, 94.1% of 2,3,5,6-tetrachloropyridine, 2.0% of 2,3,5-trichloropyridine, 2.0% of 2,3,6-trichloropyridine and 2.8% of pentachloropyridine.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].[Cl-].[NH4+].Cl>COP(OC)(OC)=O.O.[Zn]>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]([Cl:11])=[C:2]([Cl:1])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
COP(=O)(OC)OC
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is subsequently added dropwise within 1 hour at 80° to 83° C., with vigorous stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is afterwards extracted twice with 100 ml of ether each time
WASH
Type
WASH
Details
the combined ether extracts are washed with 70 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.